molecular formula C8H8N2S B3194062 2,3-Dimethylthieno[3,4-b]pyrazine CAS No. 78648-59-6

2,3-Dimethylthieno[3,4-b]pyrazine

Cat. No.: B3194062
CAS No.: 78648-59-6
M. Wt: 164.23 g/mol
InChI Key: YYXFFNGYRFRJGU-UHFFFAOYSA-N
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Description

2,3-Dimethylthieno[3,4-b]pyrazine is a heterocyclic compound that belongs to the thieno[3,4-b]pyrazine family This compound is characterized by a fused ring system that includes both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylthieno[3,4-b]pyrazine can be synthesized through several methods. One common approach involves the reaction of diaminomaleonitrile with 4-hydroxy-2,5-dimethyl-2,3-dihydrothiophen-3-one . Another method includes the bromination of this compound using N-bromosuccinimide (NBS) to yield 5,7-dibromo-2,3-dimethylthieno[3,4-b]pyrazine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including bromination and condensation reactions. These methods are scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylthieno[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,4-b]pyrazines.

Scientific Research Applications

2,3-Dimethylthieno[3,4-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethylthieno[3,4-b]pyrazine involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in electronic applications. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules underlies its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylthieno[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features make it particularly valuable in the synthesis of conjugated polymers and other advanced materials.

Properties

IUPAC Name

2,3-dimethylthieno[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-6(2)10-8-4-11-3-7(8)9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXFFNGYRFRJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CSC=C2N=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507543
Record name 2,3-Dimethylthieno[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78648-59-6
Record name 2,3-Dimethylthieno[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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